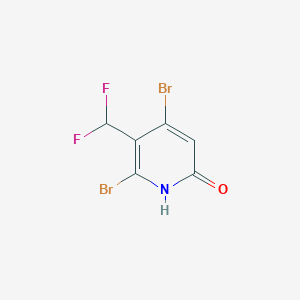

4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3Br2F2NO |

|---|---|

Molecular Weight |

302.90 g/mol |

IUPAC Name |

4,6-dibromo-5-(difluoromethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C6H3Br2F2NO/c7-2-1-3(12)11-5(8)4(2)6(9)10/h1,6H,(H,11,12) |

InChI Key |

NTCJCKQGMQSWQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(NC1=O)Br)C(F)F)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,6 Dibromo 5 Difluoromethyl Pyridin 2 Ol and Its Analogs

Strategies for Regioselective Dibromination of Pyridin-2-ol Precursors

The pyridin-2-ol nucleus is an activated system prone to electrophilic substitution. However, achieving selective di-substitution at the C4 and C6 positions requires careful control of reaction conditions and reagent choice to avoid the formation of isomeric byproducts.

Direct halogenation is a primary method for introducing bromine atoms onto activated heterocyclic rings. Reagents like N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) are widely used as they are solid, safer to handle than liquid bromine, and can provide high regioselectivity under optimized conditions.

N-Bromosuccinimide (NBS): NBS is an effective brominating agent for electron-rich pyridines. The reactivity and regioselectivity of NBS on substituted pyridines, including hydroxy pyridines, have been studied. researchgate.net For pyridin-2-ol precursors, the hydroxyl group strongly activates the ring towards electrophilic attack, primarily at the positions ortho and para to the hydroxyl group (C3, C5) and ortho/para to the nitrogen (C4, C6). The use of two equivalents of NBS can lead to dibromination. researchgate.net The reaction solvent plays a crucial role in modulating the reactivity and selectivity of the process.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another stable and efficient source of electrophilic bromine. It is often considered a more economical and atom-efficient reagent compared to NBS. Processes have been developed for the bromination of pyridine (B92270) derivatives using DBDMH, which can be highly selective and produce high yields of the desired products. google.com The reaction can be performed with or without an additional solvent, and the molar ratio of DBDMH to the pyridine substrate is a critical parameter to control the extent of bromination and minimize side product formation. google.com

| Reagent | Typical Substrate | Key Reaction Parameters | Advantages | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Activated Pyridines (e.g., Hydroxy pyridines) | Solvent choice, Stoichiometry (2 equiv. for dibromination) | Solid reagent, good selectivity for activated systems. | researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Pyridine derivatives | Molar ratio (0.4 to 1.1), Temperature (80-125°C), Optional solvent | High atom economy, stable, can be used without solvent. | google.com |

Indirect methods involve the initial transformation of the pyridine ring into a more reactive intermediate, followed by halogenation. A common strategy is the formation of pyridine N-oxides. The N-oxide group significantly activates the C2 and C4 positions towards electrophilic attack. researchgate.net This activation allows for regioselective bromination under milder conditions. Following the bromination step, the N-oxide can be removed via a deoxygenation reaction to yield the desired brominated pyridine derivative. This multi-step sequence can provide access to substitution patterns that are difficult to achieve through direct bromination of the parent pyridine. researchgate.net

Introduction of the Difluoromethyl Group at the C5 Position

The incorporation of the difluoromethyl (CF2H) group is a critical step in the synthesis. This group has gained significant attention in medicinal chemistry due to its unique electronic properties. researchgate.net Several methodologies have been developed for the direct and indirect introduction of this moiety onto aromatic and heteroaromatic rings.

One of the most common methods to install a difluoromethyl group is through the deoxofluorination of a corresponding aldehyde. This involves a two-step process: first, the installation of a formyl group (-CHO) at the C5 position of the dibrominated pyridin-2-ol intermediate, followed by its conversion to the -CF2H group.

Deoxyfluorinating reagents convert a carbonyl group into a gem-difluoride. While reagents like diethylaminosulfur trifluoride (DAST) have been widely used, they suffer from thermal instability and can lead to elimination byproducts. sigmaaldrich.comacs.org Newer, more stable, and selective reagents have been developed. One such reagent is 2-pyridinesulfonyl fluoride (B91410) (PyFluor), which effectively fluorinates a wide range of alcohols and aldehydes with high chemoselectivity and significantly fewer side products. sigmaaldrich.comacs.orgenamine.net The reaction with PyFluor typically requires a strong base like DBU and proceeds with high efficiency. researchgate.net This method provides a reliable pathway from a C5-aldehyde precursor to the target C5-difluoromethyl group.

| Reagent | Precursor Functional Group | Advantages over DAST | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-Pyridinesulfonyl Fluoride (PyFluor) | Aldehyde (-CHO), Alcohol (-CH2OH) | Thermally stable, higher selectivity, fewer elimination byproducts, easier purification. | Strong Brønsted base (e.g., DBU), room temperature, toluene (B28343) or ethereal solvents. | sigmaaldrich.comacs.orgenamine.netresearchgate.net |

Direct C-H difluoromethylation represents a more atom-economical approach, avoiding the pre-installation of a functional group. These methods often rely on the generation of a difluoromethyl radical (•CF2H) or an anionic equivalent.

Radical Difluoromethylation: Minisci-type reactions can be used for the para-difluoromethylation of pyridines. nih.gov Reagents such as bis(difluoroacetyl) peroxide, which can be generated in situ, serve as effective sources of the •CF2H radical. nih.gov A novel strategy involves the temporary dearomatization of the pyridine ring to form an oxazino-pyridine intermediate. eurekalert.orgnih.govthieme-connect.comuni-muenster.dechemeurope.com This intermediate can then undergo a site-selective radical reaction at the meta-position (C3 or C5). By switching the conditions to an acidic medium, the intermediate is converted to a pyridinium (B92312) salt, which directs the radical attack to the para-position (C4). thieme-connect.comresearchgate.net This switchable regioselectivity provides powerful control over the functionalization of the pyridine core. eurekalert.orgresearchgate.net

Anionic Difluoromethylation: While less common for direct C-H functionalization of pyridines, anionic difluoromethylating agents can be employed in cross-coupling reactions with pre-functionalized pyridines (e.g., halopyridines). The development of reagents that can deliver a nucleophilic "CF2H" species continues to be an active area of research.

Multi-Step Convergent and Divergent Synthesis of 4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol

The assembly of a complex molecule like this compound can be approached through either convergent or divergent synthetic plans.

Convergent Synthesis: A convergent approach would involve the synthesis of two or more key fragments that are later combined to form the final product. For this target, one possible convergent strategy would be the synthesis of a 4,6-dibromopyridin-2-ol intermediate and a separate reagent for introducing the difluoromethyl group at the C5 position, perhaps via a metal-catalyzed cross-coupling reaction if a suitable C5-functionalized pyridine (e.g., 5-iodopyridine) is used.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated into a variety of related structures. researchgate.netrsc.org For instance, a 5-formyl-pyridin-2-ol could be synthesized first. This central intermediate could then be dibrominated at the C4 and C6 positions, followed by deoxofluorination of the C5-formyl group to yield the target molecule. Alternatively, the sequence could be altered. The same 5-formyl-pyridin-2-ol intermediate could also be used to generate other analogs by modifying the aldehyde through different chemical pathways, demonstrating the flexibility of a divergent approach. researchgate.netrsc.org The synthesis of various 4,6-diarylated pyridin-2(1H)-ones from chalcones is an example of a divergent approach to creating a library of substituted pyridinones. researchgate.netrsc.org

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of a polysubstituted molecule like this compound can be designed with these principles in mind, focusing on aspects such as atom economy, catalysis, and sustainable reaction media.

One-Pot and Multicomponent Reactions: A key green strategy is the use of one-pot or multicomponent reactions (MCRs) to construct the core pyridin-2-one ring. MCRs are highly efficient as they combine three or more reactants in a single step, reducing the number of synthetic operations, solvent usage, and purification steps. nih.gov For instance, a sustainable synthesis of a substituted pyridine could involve a Zn(II)-catalyzed, solvent-free, three-component coupling of alcohols and an ammonium (B1175870) source, with aerial oxygen acting as the oxidant. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been recognized as a green tool, often leading to dramatically reduced reaction times, higher yields, and purer products in the synthesis of pyridine derivatives. nih.gov

Sustainable Bromination: Traditional bromination methods often employ molecular bromine (Br₂), which is highly toxic, corrosive, and hazardous to handle. Green alternatives focus on safer brominating agents and catalytic methods. N-Bromosuccinimide (NBS) is a widely used, solid alternative to liquid bromine for various bromination reactions. cambridgescholars.com To further enhance sustainability, flow chemistry offers a compelling approach. The in-situ generation of hazardous reagents like Br₂ or KOBr from safer precursors (e.g., NaOCl and HBr/KBr) within a continuous flow reactor minimizes operator exposure and the risks associated with handling and storing large quantities of toxic materials. This method allows for precise control over reaction parameters, often leading to higher selectivity and yields. nih.gov

Table 2.4.1: Comparison of Green Bromination Techniques

| Method | Brominating Agent/System | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | Molecular Bromine (Br₂) | Inexpensive, widely available | Highly toxic, corrosive, hazardous |

| Safer Reagent | N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂ | Stoichiometric waste (succinimide) |

| Flow Chemistry | In-situ generated Br₂/KOBr | Enhanced safety, precise control, scalability | Requires specialized equipment |

Advanced Difluoromethylation: The introduction of the difluoromethyl (CF₂H) group is of high interest as it can act as a lipophilic bioisostere of hydroxyl or thiol groups, improving metabolic stability and binding affinity. rsc.org Traditional methods often require harsh conditions or hazardous reagents. Recent advancements provide greener alternatives. A transition-metal-free method utilizes readily available ethyl bromodifluoroacetate as the CF₂H source for the N-difluoromethylation of pyridines, which proceeds via N-alkylation followed by hydrolysis and decarboxylation. rsc.orgnih.gov Another innovative strategy involves the regioselective C-H difluoromethylation of pyridines through a dearomatization-rearomatization sequence, which can be tuned to target specific positions on the pyridine ring under mild conditions. nih.govnih.gov

Photocatalysis and Flow Chemistry: The convergence of visible-light photocatalysis and flow chemistry represents a frontier in sustainable synthesis. chemeurope.com Photocatalysis allows for the activation of stable C-H bonds under mild conditions, often using organic dyes or metal complexes as catalysts and visible light as a renewable energy source. iciq.orgacs.org Combining this with flow chemistry can improve reaction efficiency, safety, and scalability. springerprofessional.dedurham.ac.uk For the synthesis of heterocycles, flow processes enable the safe handling of reactive intermediates and can be automated for library synthesis. durham.ac.ukuc.pt This approach could be envisioned for the late-stage functionalization of the pyridin-2-ol core, minimizing the need for protecting groups and reducing step count.

Application of 4,6 Dibromo 5 Difluoromethyl Pyridin 2 Ol As a Versatile Synthetic Building Block

Stereoselective Transformations and Chiral Building Block Applications

A comprehensive review of the scientific literature and chemical databases reveals a notable absence of published research specifically detailing the application of 4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol in stereoselective transformations or its direct use as a chiral building block. While the fields of asymmetric synthesis and fluorine chemistry are robust areas of investigation, the specific stereoselective applications of this particular compound have not been documented in available scholarly articles or patents.

The synthesis of chiral molecules containing a difluoromethyl group is an area of significant interest in medicinal chemistry due to the unique properties imparted by this moiety. However, research in this domain tends to focus on more established synthons and methodologies. The potential of this compound as a precursor for chiral molecules remains an unexplored area of chemical research.

Consequently, there are no detailed research findings, interactive data tables of stereoselective transformations, or specific examples of its use in the synthesis of chiral compounds to report at this time. The scientific community has not yet published studies that would allow for a thorough and informative discussion on this specific topic.

Advanced Computational and Theoretical Studies on 4,6 Dibromo 5 Difluoromethyl Pyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the molecular structure, electronic properties, and inherent reactivity of 4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol. These theoretical methods allow for a detailed exploration of the molecule at the atomic level, which is often unachievable through experimental means alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its most stable geometric configuration (ground state). ijcce.ac.irnih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.

The electron-withdrawing nature of the bromine and difluoromethyl substituents, combined with the electron-donating potential of the hydroxyl group, creates a complex electronic environment. DFT studies can quantify these effects, revealing how they influence the geometry of the pyridine (B92270) ring, which may deviate from perfect planarity. mostwiedzy.pl

Interactive Table: Predicted Geometrical Parameters Below are hypothetical optimized geometrical parameters for this compound, as would be calculated using DFT.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C2 | O | - | 1.35 Å |

| Bond Length | C4 | Br | - | 1.89 Å |

| Bond Length | C6 | Br | - | 1.88 Å |

| Bond Length | C5 | C(F2H) | - | 1.51 Å |

| Bond Angle | C2 | N | C6 | 118.5° |

| Bond Angle | C4 | C5 | C6 | 119.2° |

| Dihedral Angle | C3 | C4 | C5 | C(F2H) |

Molecular orbital (MO) analysis, particularly focusing on the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical reactivity. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyridinol ring and the oxygen atom, which are the most electron-rich parts of the molecule. Conversely, the LUMO is likely distributed over the pyridine ring, influenced by the electron-withdrawing bromine and difluoromethyl groups. The introduction of fluorine atoms into the structure generally lowers the energy of the molecular orbitals. acs.org This analysis helps in identifying the molecule as a potential electrophile or nucleophile in various reactions.

Interactive Table: Predicted Molecular Orbital Properties This table presents hypothetical quantum chemical descriptors derived from a DFT analysis.

| Property | Symbol | Predicted Value | Implication |

| HOMO Energy | EHOMO | -6.8 eV | Electron-donating capability |

| LUMO Energy | ELUMO | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ΔE | 5.3 eV | High kinetic stability |

| Ionization Potential | I | 6.8 eV | Energy to remove an electron |

| Electron Affinity | A | 1.5 eV | Energy released when gaining an electron |

| Global Hardness | η | 2.65 | Resistance to charge transfer |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a proposed reaction can be predicted.

For this compound, a potential reaction of interest is nucleophilic aromatic substitution (SNAr), where one of the bromine atoms is displaced by a nucleophile. researchgate.netacs.org Theoretical calculations can model the approach of a nucleophile (e.g., an alkoxide or an amine) to the pyridine ring, the formation of the Meisenheimer intermediate, and the subsequent departure of the bromide ion. Transition state analysis would reveal the geometry of the highest-energy point along this pathway and provide the activation energy barrier, which is crucial for predicting reaction kinetics.

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, the two bromine atoms at positions 4 and 6 are in different chemical environments, raising the question of which is more susceptible to substitution.

Computational methods can predict this regioselectivity by analyzing the electronic structure of the molecule.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of positive potential (electron-poor) are susceptible to nucleophilic attack, while negative regions (electron-rich) are prone to electrophilic attack. For the target molecule, MEP analysis would likely show significant positive potential near the carbon atoms bonded to the bromine atoms, indicating them as primary sites for nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites, helping to distinguish between the reactivity of the C4 and C6 positions.

Transition State Energy Comparison: By calculating the activation energies for nucleophilic attack at both the C4 and C6 positions, the preferred reaction pathway can be determined. The pathway with the lower activation energy barrier will be the kinetically favored one. The steric hindrance from the adjacent difluoromethyl group and the electronic influence of the hydroxyl group would be key factors in this differentiation. researchgate.net

Solvation Effects on Reactivity

Most chemical reactions are conducted in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these environmental effects using various solvation models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) treat the solvent as a continuous dielectric medium. github.iopyscf.org These models are computationally efficient and can accurately capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. While computationally more demanding, this method can model specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the reactivity of the hydroxyl group in this compound.

By performing calculations in different solvent models (e.g., a polar protic solvent like ethanol (B145695) versus a nonpolar solvent like toluene), chemists can predict how the reaction environment will affect outcomes like regioselectivity and reaction rates. researchgate.netresearchgate.net

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) for Structural Assignment

Computational spectroscopy is a vital tool for validating the identity and structure of a synthesized compound. By predicting spectra from a theoretical structure, a direct comparison can be made with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR shielding tensors, which are then converted into chemical shifts. researchgate.netimist.ma For this compound, GIAO calculations can predict the 1H, 13C, and 19F NMR spectra. The predicted shifts are crucial for assigning the signals in an experimental spectrum to specific atoms in the molecule, confirming its constitution. osti.govmodgraph.co.uk

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. nih.gov For the target compound, this would allow for the identification of characteristic vibrations, such as the O-H stretch, C-H stretch of the difluoromethyl group, C-Br stretches, and various pyridine ring vibrations, aiding in structural confirmation. researchgate.netcdnsciencepub.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the energies of electronic transitions. ijcce.ac.irchemrxiv.org These transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals, correspond to the absorption of light in the ultraviolet-visible range. Predicting the maximum absorption wavelength (λmax) helps in understanding the electronic properties and color of the compound.

Interactive Table: Predicted Spectroscopic Data This table shows hypothetical spectroscopic data that could be generated for this compound through computational methods.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

| 1H NMR | Chemical Shift (δ) | 7.5 ppm | H3 |

| 1H NMR | Chemical Shift (δ) | 6.8 ppm (t) | CHF2 |

| 13C NMR | Chemical Shift (δ) | 158 ppm | C2 (C-OH) |

| 13C NMR | Chemical Shift (δ) | 115 ppm (t) | CHF2 |

| 19F NMR | Chemical Shift (δ) | -110 ppm (d) | CF2H |

| IR | Wavenumber (cm-1) | ~3450 cm-1 | O-H stretch |

| IR | Wavenumber (cm-1) | ~1100 cm-1 | C-F stretch |

| UV-Vis | λmax | 285 nm | π → π* transition |

Future Directions and Emerging Research Avenues for 4,6 Dibromo 5 Difluoromethyl Pyridin 2 Ol

Development of Novel and More Efficient Synthetic Pathways

Currently, detailed and optimized synthetic routes specifically for 4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol are not extensively reported in the scientific literature. Future research should prioritize the development of efficient and scalable synthetic pathways. This could involve exploring various starting materials and reaction cascades. Key areas of investigation could include late-stage C-H functionalization techniques to introduce the bromine and difluoromethyl groups onto a pre-formed pyridin-2-ol core, potentially offering a more convergent and atom-economical approach. Furthermore, the development of one-pot or flow chemistry processes could significantly enhance the efficiency, safety, and scalability of its synthesis, making this compound more accessible for further research and application.

Exploration of Unconventional Reactivity Profiles

The electronic properties of the pyridine (B92270) ring in this compound are significantly influenced by the presence of two electron-withdrawing bromine atoms and a difluoromethyl group. This unique electronic landscape suggests the potential for unconventional reactivity. Future studies should focus on systematically exploring its reactivity in a variety of chemical transformations. For instance, the bromine atoms could serve as versatile handles for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce a wide range of substituents and build molecular complexity. Additionally, the reactivity of the difluoromethyl group, including potential C-F bond activation or its participation in radical reactions, warrants thorough investigation. Understanding these reactivity profiles will be crucial for positioning this compound as a valuable building block in synthetic chemistry.

Design and Synthesis of Advanced Materials via the Pyridine Core

The inherent properties of the pyridin-2-ol core, combined with the heavy atoms (bromine) and the fluorinated group, make this compound an intriguing candidate for the development of advanced materials. The pyridine nitrogen and the hydroxyl group can participate in hydrogen bonding and metal coordination, opening avenues for the design of supramolecular structures, metal-organic frameworks (MOFs), and coordination polymers. The presence of bromine could impart flame-retardant properties, while the difluoromethyl group might enhance thermal stability and introduce unique electronic characteristics. Future research could focus on polymerizing or incorporating this molecule into larger architectures to create materials with tailored optical, electronic, or thermal properties.

Bio-inspired Chemical Transformations

Pyridin-2-ol scaffolds are present in various natural products and biologically active molecules. This suggests that this compound could be a valuable starting point for the synthesis of novel bioactive compounds. Future research could explore its use in bio-inspired chemical transformations, for example, as a ligand for biomimetic catalysts or as a precursor for the synthesis of enzyme inhibitors. The specific substitution pattern may offer unique binding interactions with biological targets, and a systematic investigation into its potential medicinal chemistry applications is a promising avenue for future studies.

High-Throughput Screening and Combinatorial Chemistry Applications

The potential for diverse functionalization of this compound through its bromine atoms makes it an excellent candidate for combinatorial chemistry and high-throughput screening (HTS). Libraries of derivatives could be rapidly synthesized by varying the substituents introduced via cross-coupling reactions. These libraries could then be screened against a wide range of biological targets or for specific material properties. The development of robust synthetic methodologies for its derivatization will be a critical enabler for its application in drug discovery and materials science, allowing for the rapid identification of lead compounds with desired activities or properties.

Q & A

Q. What are the common synthetic routes for 4,6-Dibromo-5-(difluoromethyl)pyridin-2-ol, and how are regioselectivity challenges addressed?

The synthesis typically involves bromination and difluoromethylation of a pyridine precursor. For example, bromination of pyridin-2-ol derivatives can be achieved using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions. The difluoromethyl group is introduced via nucleophilic substitution or cross-coupling reactions, such as using (difluoromethyl)trimethylsilane (TMSCF₂H) in the presence of a palladium catalyst. Regioselectivity is managed by optimizing reaction temperature, solvent polarity (e.g., DMF or THF), and steric/electronic directing groups on the pyridine ring. Purification often involves column chromatography with gradients of ethyl acetate/hexanes .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the substitution pattern (e.g., chemical shifts for Br and CF₂H groups at δ ~3.5–4.5 ppm for CF₂H protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ calculated for C₆H₄Br₂F₂NO: 320.8563).

- IR : Stretching frequencies for O–H (~3200 cm⁻¹) and C–F (~1100–1200 cm⁻¹) bonds are critical.

Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguities in structural assignments .

Q. How should researchers handle stability issues during storage?

Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent decomposition via hydrolysis or oxidation. Avoid exposure to moisture, as the hydroxyl group may participate in unwanted reactions. Conduct periodic TLC or HPLC analysis to monitor purity over time .

Advanced Research Questions

Q. How can conflicting data on reaction yields or melting points be resolved?

Discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, solvent purity). For example, yields in bromination reactions may differ due to trace moisture affecting NBS efficiency. Reproduce experiments with strict control of anhydrous conditions and standardized equipment (e.g., Schlenk lines). Melting point variations can be minimized by using recrystallization solvents with consistent polarity (e.g., DMF/EtOH mixtures) and slow cooling rates .

Q. What strategies optimize palladium-catalyzed functionalization of the pyridine core?

- Ligand selection : Bidentate ligands (e.g., Xantphos) enhance catalytic efficiency in Suzuki-Miyaura couplings for introducing aryl/heteroaryl groups.

- Solvent effects : Use toluene or dioxane for improved solubility of halogenated intermediates.

- Additives : Cs₂CO₃ or K₃PO₄ as bases minimize side reactions in cross-coupling steps.

Monitor reaction progress via LC-MS to identify intermediates and adjust reaction times .

Q. How can computational methods predict reactivity or bioactivity of this compound?

- DFT calculations : Model electrophilic/nucleophilic sites using Fukui indices to guide synthetic modifications.

- Molecular docking : Screen against protein targets (e.g., kinases or enzymes) to predict binding affinity, leveraging analogs like 6-amino-2,4,5-trimethylpyridin-3-ol derivatives as references .

Q. What analytical techniques resolve decomposition pathways under thermal stress?

- TGA/DSC : Identify thermal decomposition thresholds (e.g., onset at 150–200°C).

- GC-MS : Detect volatile breakdown products (e.g., HBr or HF release).

- In situ FTIR : Monitor real-time structural changes during heating .

Methodological Notes

- Synthesis Optimization : Include control experiments to isolate intermediates (e.g., mono-brominated derivatives) and validate reaction pathways .

- Data Validation : Use triplicate runs for spectroscopic and chromatographic data to ensure reproducibility.

- Safety Protocols : Follow OSHA guidelines for handling brominated compounds, including fume hood use and HF-neutralizing agents (e.g., calcium gluconate gel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.